N-[2-(dimethylamino)ethyl]-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide
Description
N-[2-(Dimethylamino)ethyl]-N'-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide is a structurally complex molecule featuring a central ethanediamide backbone flanked by two distinct substituents: a dimethylaminoethyl group and a thiophene-sulfonylethyl moiety. The compound integrates sulfonamide and tertiary amine functionalities, which are common in bioactive molecules targeting enzymes or receptors. Its synthesis likely involves sequential sulfonylation and amidation steps, as seen in analogous sulfonamide derivatives (e.g., NN’-heptane-1,7-diylbis[N-(2-thienylmethyl)thiophene-2-sulfonamide]) prepared via reactions with thiophene-2-sulfonyl chloride .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N'-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S3/c1-19(2)8-7-17-15(20)16(21)18-11-13(12-5-3-9-24-12)26(22,23)14-6-4-10-25-14/h3-6,9-10,13H,7-8,11H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIWWXYDFVOYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as n-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been used as photoinitiators under leds. These compounds can initiate the free radical polymerization of acrylates.
Mode of Action
Similar compounds like ann2 and ann3 (with secondary and tertiary amine substituents respectively) are capable of initiating the free radical polymerization of acrylates under a led at 405 nm.
Biochemical Pathways
It is known that similar compounds can be used in multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various leds.
Result of Action
Similar compounds have been used in photoinitiating systems that are efficient in free radical photopolymerization.
Action Environment
Similar compounds have been used in photoinitiating systems under the irradiation of various leds, suggesting that light conditions may play a role in the compound’s action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Sulfonamides and Carboxamides
The compound shares structural motifs with sulfonamide derivatives such as NN’-heptane-1,7-diylbis[N-(2-thienylmethyl)thiophene-2-sulfonamide] (5-22) and N-(2-nitrophenyl)thiophene-2-carboxamide (I) . Key differences lie in the backbone (ethanediamide vs. carboxamide or alkyl chains) and substituent arrangements. For example:
- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, the dihedral angle between the benzene and thiophene rings is ~9.71°, while the title compound’s flexible ethanediamide backbone may permit greater conformational variability .
- Synthetic Routes : Sulfonamide derivatives like 5-22 are synthesized via reactions with thiophene-2-sulfonyl chloride, whereas the ethanediamide group in the target compound suggests additional amidation steps .
Amine-Containing Bioactive Molecules
The dimethylaminoethyl group resembles tertiary amines in cytochrome P-450 inhibitors like cimetidine (IV) and ranitidine (II). These compounds interact with heme iron via imidazole or nitronic acid groups, whereas the target compound’s dimethylamino group may exhibit weaker coordination due to reduced electron donation . However, its sulfonamide group could enhance binding via hydrogen bonds, as seen in sulfonamide-based enzyme inhibitors.
Table 2: Functional Group Contributions to Bioactivity
Thiophene-Sulfonamide Coordination Chemistry
The thiophene-sulfonylethyl group may exhibit coordination behavior akin to bis{N-benzyl-N-[2-(thiophen-2-yl)ethyl]-dithiocarbamato}lead(II), where thiophene ethyl groups participate in metal binding . However, the sulfonyl group in the target compound likely reduces metal affinity compared to dithiocarbamato ligands, which have stronger chelating sulfur atoms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
